2,6-diamino-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a thiopyran ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the one-pot reaction of aromatic aldehydes, cyanothioacetamide, and malononitrile under microwave irradiation. This method does not require any added catalyst and is efficient for producing the desired compound .
Industrial Production Methods
The use of microwave irradiation offers advantages such as improved reaction rates and cleaner products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiopyran ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Aromatic aldehydes: Used in the initial synthesis.
Cyanothioacetamide: A key reagent in the multi-component reaction.
Malononitrile: Another essential reagent in the synthesis.
Major Products Formed
The major products formed from reactions involving this compound include various substituted thiopyran derivatives and pyridine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The compound can undergo recyclization reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile: A similar compound with a phenyl group attached to the thiopyran ring.
2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile: Another derivative with a methoxyphenyl group.
Uniqueness
2,6-Diamino-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H6N4S |
---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2,6-diamino-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H6N4S/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1,10-11H2 |
InChI Key |
HZTHPFYHJIYIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(SC(=C1C#N)N)N)C#N |
Origin of Product |
United States |
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